REACTION_CXSMILES
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-].[CH3:15][O:16][C:17]1[C:18]([NH:23][C:24](=O)[CH2:25][O:26][CH2:27][CH3:28])=[C:19]([CH3:22])[S:20][CH:21]=1.[OH-].[K+]>C1(C)C=CC=CC=1>[CH2:27]([O:26][CH2:25][CH2:24][NH:23][C:18]1[C:17]([O:16][CH3:15])=[CH:21][S:20][C:19]=1[CH3:22])[CH3:28] |f:0.1.2.3,5.6|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(SC1)C)NC(COCC)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the exothermic reaction
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OCCNC1=C(SC=C1OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |